molecular formula C9H12ClNO B046101 2-(4-chloro-3-methylphenoxy)ethanamine CAS No. 6487-87-2

2-(4-chloro-3-methylphenoxy)ethanamine

Cat. No.: B046101
CAS No.: 6487-87-2
M. Wt: 185.65 g/mol
InChI Key: BDMIIOXQERVSLH-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methyl-phenoxy)-ethylamine is an organic compound that features a phenoxy group substituted with a chlorine atom and a methyl group, connected to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methyl-phenoxy)-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and ethylene oxide.

    Etherification: 4-chloro-3-methylphenol is reacted with ethylene oxide in the presence of a base such as potassium carbonate to form 2-(4-chloro-3-methyl-phenoxy)ethanol.

    Amination: The resulting 2-(4-chloro-3-methyl-phenoxy)ethanol is then treated with ammonia or an amine source under suitable conditions to yield 2-(4-Chloro-3-methyl-phenoxy)-ethylamine.

Industrial Production Methods

Industrial production methods for 2-(4-Chloro-3-methyl-phenoxy)-ethylamine may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methyl-phenoxy)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy group.

    Reduction: Reduced forms of the ethylamine chain.

    Substitution: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

2-(4-Chloro-3-methyl-phenoxy)-ethylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methyl-phenoxy)-ethylamine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, while the ethylamine chain can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3-methyl-phenoxy)-2-methyl-propionic acid: Similar structure with a propionic acid group instead of an ethylamine chain.

    4-Chloro-3-methylphenol: The parent phenol compound without the ethylamine chain.

    2-(4-Chloro-3-methyl-phenoxy)-ethanol: An intermediate in the synthesis of 2-(4-Chloro-3-methyl-phenoxy)-ethylamine.

Uniqueness

2-(4-Chloro-3-methyl-phenoxy)-ethylamine is unique due to its specific combination of a phenoxy group with chlorine and methyl substitutions, along with an ethylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMIIOXQERVSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390235
Record name 2-(4-Chloro-3-methyl-phenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6487-87-2
Record name 2-(4-Chloro-3-methyl-phenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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